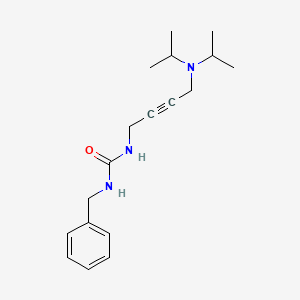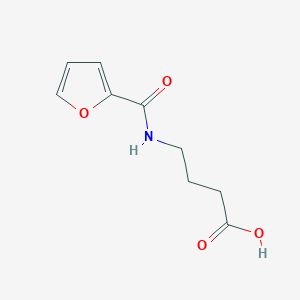
1-Benzyl-3-(4-(diisopropylamino)but-2-yn-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(4-(diisopropylamino)but-2-yn-1-yl)urea is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a benzyl group, a diisopropylamino group, and a but-2-yn-1-yl group attached to a urea moiety.
Méthodes De Préparation
The synthesis of 1-Benzyl-3-(4-(diisopropylamino)but-2-yn-1-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzyl isocyanate with 4-(diisopropylamino)but-2-yn-1-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
1-Benzyl-3-(4-(diisopropylamino)but-2-yn-1-yl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diisopropylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzyl-3-(4-(diisopropylamino)but-2-yn-1-yl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(4-(diisopropylamino)but-2-yn-1-yl)urea involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Benzyl-3-(4-(diisopropylamino)but-2-yn-1-yl)urea can be compared with other similar compounds, such as:
1-Benzyl-3-(4-(dimethylamino)but-2-yn-1-yl)urea: This compound has a dimethylamino group instead of a diisopropylamino group, which may result in different chemical and biological properties.
1-Benzyl-3-(4-(diethylamino)but-2-yn-1-yl)urea:
1-Benzyl-3-(4-(dipropylamino)but-2-yn-1-yl)urea: The presence of a dipropylamino group in this compound leads to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
1-benzyl-3-[4-[di(propan-2-yl)amino]but-2-ynyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-15(2)21(16(3)4)13-9-8-12-19-18(22)20-14-17-10-6-5-7-11-17/h5-7,10-11,15-16H,12-14H2,1-4H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDZXLDYPQYYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)NCC1=CC=CC=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2578805.png)
![N-(3,4-dimethylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2578807.png)
![1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2578809.png)
![1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B2578810.png)

![ethyl 3-(4-bromophenyl)-4-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-4H-chromene-2-carboxylate](/img/structure/B2578817.png)

![N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide](/img/structure/B2578819.png)
![4-[2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2578820.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide](/img/structure/B2578824.png)
![[1-(Oxan-2-yl)cyclopropyl]methanol](/img/structure/B2578825.png)

